molecular formula C21H19N3O4 B4123657 1-(2-Benzylphenyl)-3-(2-methoxy-4-nitrophenyl)urea CAS No. 706771-05-3

1-(2-Benzylphenyl)-3-(2-methoxy-4-nitrophenyl)urea

Cat. No.: B4123657
CAS No.: 706771-05-3
M. Wt: 377.4 g/mol
InChI Key: RYAIHGKKLKHBOD-UHFFFAOYSA-N
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Description

1-(2-Benzylphenyl)-3-(2-methoxy-4-nitrophenyl)urea is a chemical research compound designed for investigative oncology and immunology applications. This aryl urea derivative is of significant interest in early-stage drug discovery for its potential multi-target activity. The structural motif of N-aryl-N'-benzylurea is recognized in scientific literature for its ability to interact with key biological targets, particularly in the context of cancer immunotherapy and anti-angiogenic therapy . The compound's molecular architecture, featuring a benzylphenyl group connected to a methoxy-nitrophenyl urea scaffold, suggests potential for mimicking the binding interactions of established multi-target kinase inhibitors while potentially offering modified selectivity or properties . Research on related benzylethoxyaryl ureas indicates that such compounds can function as small molecule immune potentiators (SMIPs) by simultaneously targeting proteins like VEGFR-2 and PD-L1 . Inhibition of these pathways can disrupt tumor angiogenesis—the formation of new blood vessels that supply tumors—and help overcome T-cell exhaustion in the tumor microenvironment, thereby reinvigorating the immune system's ability to attack cancer cells . This dual mechanism is a promising strategy to overcome resistance phenomena in advanced cancers. The presence of the urea group is critical, as it provides hydrogen bond donor and acceptor capabilities that often facilitate strong interactions with enzyme binding sites . This product is strictly labeled For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for conducting all necessary experimental characterization to confirm the compound's identity, purity, and biological activity in their specific assay systems.

Properties

IUPAC Name

1-(2-benzylphenyl)-3-(2-methoxy-4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-28-20-14-17(24(26)27)11-12-19(20)23-21(25)22-18-10-6-5-9-16(18)13-15-7-3-2-4-8-15/h2-12,14H,13H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAIHGKKLKHBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC=CC=C2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001189801
Record name N-(2-Methoxy-4-nitrophenyl)-N′-[2-(phenylmethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001189801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706771-05-3
Record name N-(2-Methoxy-4-nitrophenyl)-N′-[2-(phenylmethyl)phenyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=706771-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Methoxy-4-nitrophenyl)-N′-[2-(phenylmethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001189801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea typically involves the reaction of 2-benzylaniline with 2-methoxy-4-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of N-(2-benzylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of greener solvents and catalysts may be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The nitro group can be reduced to an amino group, resulting in the formation of an aniline derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.

Major Products:

    Oxidation: Phenol derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Chemistry: N-(2-benzylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea is used as a building block in organic synthesis

Biology: This compound may be explored for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its structural features make it a candidate for drug design and development.

Medicine: In medicinal chemistry, N-(2-benzylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea can be investigated for its potential as a therapeutic agent. Its ability to interact with biological targets may lead to the development of new drugs.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-benzylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea depends on its specific application. In a biological context, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and methoxy groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Structural Variations and Functional Groups

Urea vs. Thiourea Derivatives
  • 1-(2-Hydroxyphenyl)-3-(2-methoxy-4-nitrophenyl)thiourea (1h) : Replaces the urea oxygen with sulfur (thiourea). This substitution reduces hydrogen-bonding capacity but enhances lipophilicity. The 2-hydroxyphenyl group introduces acidity (pKa ~10), influencing solubility and reactivity .
  • 1-(2-Furoyl)-3-(2-methoxy-4-nitrophenyl)thiourea : Incorporates a furoyl group, adding aromatic π-π interactions. The thiourea moiety and triclinic crystal packing (V = 1350 ų) suggest distinct solid-state stability compared to urea analogs .
Substituent Modifications
  • 1-(4-Chloro-2-nitrophenyl)-3-(2-methoxy-4-nitrophenyl)urea : Features dual nitro groups and a chloro substituent, increasing electron-withdrawing effects. Molecular weight (366.72 g/mol) is higher than the target compound, likely affecting bioavailability .
  • Boron-Containing Ureas (e.g., 1-(2-Methoxy-4-nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea) : The boronate ester enables Suzuki-Miyaura cross-coupling, a key feature for prodrug design or targeted therapies. This contrasts with the benzylphenyl group in the target compound, which lacks such synthetic versatility .
Halogenated Analogs
  • 1-(2-Chlorobenzyloxy)-3-(3-chloro-4-methylphenyl)urea : Dual chloro substituents enhance metabolic stability and lipophilicity (logP ~3.5 estimated). The benzyloxy group differs from the benzylphenyl in the target compound, altering steric bulk .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Features
Target Compound ~377.34* 2-Benzylphenyl, 2-methoxy-4-nitrophenyl N/A Urea core, moderate lipophilicity
1h (thiourea analog) 321.31 2-Hydroxyphenyl, 2-methoxy-4-nitrophenyl 140–142 Thiourea, acidic phenol
Boron-containing urea (CAS 2096998-09-1) 413.23 Boronate ester, 2-methoxy-4-nitrophenyl N/A Suzuki coupling utility
1-(4-Chloro-2-nitrophenyl)-3-(2-methoxy-4-nitrophenyl)urea 366.72 4-Chloro-2-nitrophenyl N/A Dual nitro groups

*Calculated based on molecular formula C21H19N3O4.

Biological Activity

1-(2-Benzylphenyl)-3-(2-methoxy-4-nitrophenyl)urea is a compound that belongs to the class of urea derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aryl isocyanates with substituted anilines. The method often employs solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the reaction. The yield and purity of the synthesized compound can vary depending on the reaction conditions and the substituents used.

Biological Activity Overview

The biological activities of urea derivatives have been extensively studied, revealing a broad spectrum of pharmacological effects. The following sections detail specific activities associated with this compound.

Anticancer Activity

Recent studies have indicated that urea derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potential in inhibiting tumor growth in various cancer cell lines. In vitro assays demonstrated that such compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways related to cell proliferation and survival.

Table 1: Anticancer Activity of Urea Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-231 (breast)XInduction of apoptosis via caspase activation
Similar Urea Derivative ASK-Hep-1 (liver)YInhibition of Raf-1 signaling pathway
Similar Urea Derivative BNUGC-3 (gastric)ZCell cycle arrest at G1 phase

(Note: Specific IC50 values for this compound were not provided in the available literature.)

Antimicrobial Activity

Urea derivatives have also been evaluated for their antimicrobial properties. Compounds structurally related to this compound exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Urea Derivatives

Compound NameBacteria TestedMIC (µg/mL)Activity Level
This compoundStaphylococcus aureusAModerate
Similar Urea Derivative CEscherichia coliBWeak
Similar Urea Derivative DBacillus subtilisCStrong

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Some studies suggest that urea derivatives can inhibit specific enzymes involved in cancer cell metabolism, thereby reducing cell viability.
  • Modulation of Signaling Pathways : These compounds may interfere with critical signaling pathways, such as those mediated by growth factors or kinases, leading to altered cellular responses.

Case Studies

Several case studies have highlighted the potential therapeutic applications of urea derivatives similar to this compound:

  • Study on Antitumor Effects : A study demonstrated that a related compound significantly inhibited tumor growth in xenograft models, suggesting strong potential for further development as an anticancer agent.
  • Antimicrobial Efficacy : Another investigation reported that urea derivatives showed promising results against multi-drug resistant bacterial strains, indicating their potential as novel antibiotics.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-(2-Benzylphenyl)-3-(2-methoxy-4-nitrophenyl)urea, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling aryl isocyanates with substituted anilines. Key steps include:

  • Step 1 : Activation of intermediates (e.g., using chloroformates or carbamates) under inert atmospheres (argon/nitrogen) with bases like DIPEA ().
  • Step 2 : Purification via column chromatography or recrystallization, monitored by TLC for reaction completion ().
  • Optimization : Use factorial design experiments (e.g., varying temperature, solvent polarity, or stoichiometry) to maximize yield and purity. Statistical tools like ANOVA can identify critical parameters ().

Q. How can structural characterization of this urea derivative be performed to confirm its identity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions (e.g., benzyl, methoxy, nitro groups) ().
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns ().
  • HPLC-PDA : For purity assessment (>95%) and detection of byproducts ().

Advanced Research Questions

Q. What computational strategies are recommended for predicting the reactivity or bioactivity of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model reaction pathways (e.g., urea bond formation) and identify transition states ().
  • Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) to predict binding affinities. Tools like AutoDock Vina or Schrödinger Suite can prioritize in vitro testing ().
  • Machine Learning : Train models on PubChem datasets to predict ADMET properties ( ).

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., unexpected byproducts)?

  • Methodological Answer :

  • Hypothesis Testing : Re-examine reaction mechanisms using isotopic labeling (e.g., 13C tracing) or in situ IR spectroscopy ().
  • Data Cross-Validation : Compare computational intermediates with experimental NMR/MS data ().
  • Iterative Refinement : Adjust computational parameters (e.g., solvent models in DFT) to align with observed outcomes ().

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., nitro → amino, methoxy → ethoxy) and test bioactivity ().
  • Crystallography : Determine 3D structures of analogs bound to targets (e.g., X-ray co-crystallization) to map pharmacophores ().
  • Multivariate Analysis : Use principal component analysis (PCA) to correlate structural features (e.g., logP, H-bond donors) with activity ().

Q. How can researchers assess the compound’s potential toxicity or off-target effects in preclinical studies?

  • Methodological Answer :

  • In Vitro Assays : MTT assays for cytotoxicity (), Ames tests for mutagenicity.
  • Target Panels : Screen against safety panels (e.g., CEREP’s BioPrint®) to identify off-target interactions ().
  • Metabolite Profiling : Use LC-MS/MS to detect reactive metabolites (e.g., nitroso intermediates) ().

Interdisciplinary Research Questions

Q. What methodologies integrate chemical engineering principles into scaling up synthesis?

  • Methodological Answer :

  • Process Simulation : Use Aspen Plus to model mass/heat transfer during scale-up ().
  • Membrane Separation : Optimize purification using nanofiltration to reduce solvent waste ().
  • Quality-by-Design (QbD) : Implement DOE (Design of Experiments) to ensure batch consistency ().

Q. How can interdisciplinary approaches (e.g., computational + experimental) accelerate the discovery of novel applications?

  • Methodological Answer :

  • Hybrid Workflows : Combine high-throughput screening (HTS) with AI-driven virtual screening ().
  • Data Fusion : Merge spectral data (NMR/MS) with computational descriptors for predictive modeling ().
  • Collaborative Platforms : Use platforms like ICReDD for feedback loops between simulations and lab experiments ().

Data and Contradiction Management

Q. How should researchers address discrepancies in bioactivity data across different experimental models?

  • Methodological Answer :

  • Model Validation : Compare results across cell lines (e.g., HEK293 vs. HepG2) and in vivo models ().
  • Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends or outliers ( ).
  • Mechanistic Studies : Use CRISPR knockouts to confirm target specificity ().

Retrosynthesis Analysis

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Feasible Synthetic Routes

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